6-Bromo-3',5'-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one
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Overview
Description
6-Bromo-3’,5’-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3’,5’-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, alkylation, and cyclization reactions under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3’,5’-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Bromo-3’,5’-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3’,5’-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: A related compound with similar structural features.
4-Bromo-2,6-di-tert-butylanisole: Another similar compound with comparable chemical properties.
Uniqueness
6-Bromo-3’,5’-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H28BrNO2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
6-bromo-2',6'-ditert-butyl-2-ethenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C23H28BrNO2/c1-8-19-23(25-17-11-14(24)9-10-18(17)27-19)12-15(21(2,3)4)20(26)16(13-23)22(5,6)7/h8-13,19,25H,1H2,2-7H3 |
InChI Key |
SAUDVEBWTPDHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Br)C=C |
Origin of Product |
United States |
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